2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide
Overview
Description
2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCPA and is a member of the pyrimidine family. DCPA has been studied for its potential use as an herbicide, but it has also shown promise in other areas of research, including cancer treatment and agricultural applications.
Scientific Research Applications
DCPA has been extensively studied for its potential use as an herbicide. It has shown promising results in controlling weeds in various crops, including corn, soybeans, and wheat. However, recent research has also explored the potential use of DCPA in other areas, including cancer treatment and agricultural applications.
Mechanism of Action
The mechanism of action of DCPA as an herbicide involves the inhibition of photosynthesis in weeds. DCPA interferes with the electron transport chain in chloroplasts, which leads to the production of reactive oxygen species and ultimately cell death. The exact mechanism of action of DCPA in cancer treatment is not well understood, but it has been shown to inhibit cell growth and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DCPA has been shown to have minimal toxicity in mammals and is considered safe for use in agricultural applications. However, it has been shown to have some negative effects on aquatic organisms, including fish and amphibians. In cancer treatment, DCPA has been shown to have minimal toxicity and is well-tolerated by patients.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DCPA in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one limitation is that DCPA is relatively expensive compared to other herbicides and chemicals used in research.
Future Directions
There are several future directions for research on DCPA. One area of interest is the development of new herbicides based on the structure of DCPA. Another area of research is the potential use of DCPA in cancer treatment, particularly in combination with other drugs. Additionally, research is needed to better understand the mechanism of action of DCPA in cancer cells and to identify potential biomarkers for patient selection. Finally, more research is needed to understand the environmental impact of DCPA and to develop strategies for minimizing its negative effects on aquatic organisms.
Conclusion:
In conclusion, 2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide is a versatile chemical compound that has potential applications in various fields. Its synthesis method has been extensively studied and optimized, and it has shown promising results as an herbicide and in cancer treatment. Further research is needed to fully understand its mechanism of action and potential applications, but DCPA is a promising compound that could have a significant impact in the future.
properties
IUPAC Name |
2-[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3OS/c13-8-3-7(4-9(14)5-8)10-1-2-16-12(17-10)19-6-11(15)18/h1-5H,6H2,(H2,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJVOHRYMSXACF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=CC(=CC(=C2)Cl)Cl)SCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(3,5-Dichlorophenyl)pyrimidin-2-yl]sulfanyl}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.